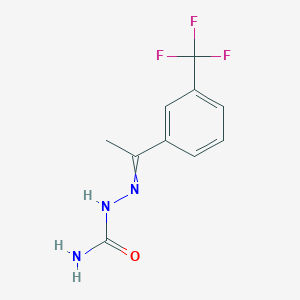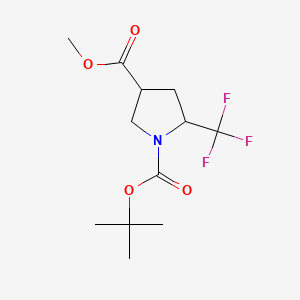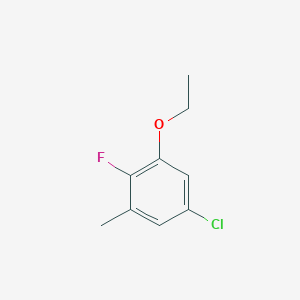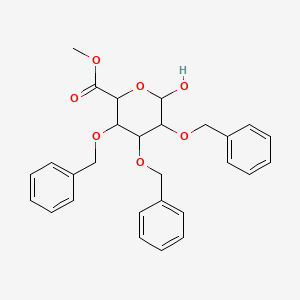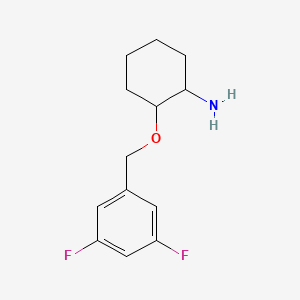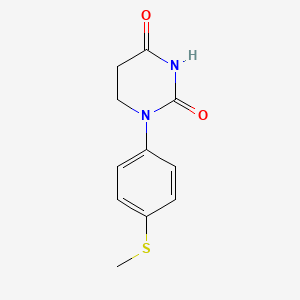
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione is a compound belonging to the class of hexahydropyrimidines, which are six-membered nitrogen heterocycles. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties . The presence of the 4-methylsulfanylphenyl group in this compound adds to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol, resulting in the formation of substituted hexahydropyrimidines . Industrial production methods may involve one-pot multi-component reactions, which are efficient and yield high amounts of the desired product .
Chemical Reactions Analysis
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reactions typically involve reagents like formaldehyde, primary amines, and solvents such as methanol or pyridine.
Scientific Research Applications
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(4-Methylsulfanylphenyl)hexahydropyrimidine-2,4-dione can be compared with other hexahydropyrimidine derivatives, such as:
1,3-Dimethylhexahydropyrimidine-5-carboxylate: Known for its cytotoxic properties.
1,3-Dibutylhexahydropyrimidine: Exhibits antibacterial activity.
1,2,3,4-Tetrahydropyridine derivatives: Possess antimalarial and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-16-9-4-2-8(3-5-9)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
InChI Key |
SBRSSMHCTFUEEN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
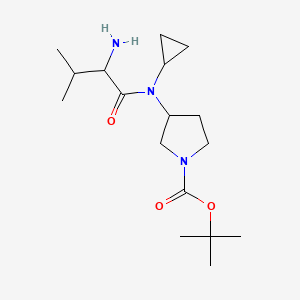
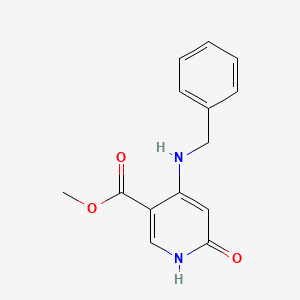
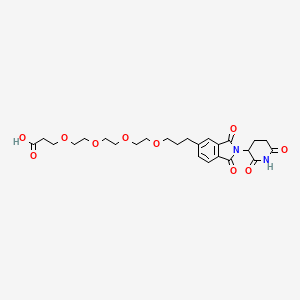
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
